Dihydroergocristine
Overview
Description
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid with various pharmacological effects. It has been studied for its impact on energy metabolism, particularly in the context of ischemia and oxygen-glucose deprivation, as well as its interactions with adrenergic and serotonergic receptors. DHEC has been used in the treatment of cognitive impairments in the elderly, and its pharmacokinetics have been characterized in both preclinical and clinical settings .
Synthesis Analysis
The synthesis of DHEC and its metabolites has been explored in studies involving liver microsomes from different species. The major metabolite identified is 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), which was produced using bovine liver preparations and characterized through various analytical techniques, including mass spectrometry and NMR .
Molecular Structure Analysis
The molecular structure of DHEC has been analyzed through the crystallization of the compound from different organic solvents. This analysis has revealed different solvatomorphs of DHEC, all containing a water molecule and, in some cases, an additional solvent molecule. These studies have provided insights into the suitability of DHEC as a template for molecularly imprinted polymers (MIPs) for the specific analysis of ergot alkaloids in food .
Chemical Reactions Analysis
DHEC's ability to form intermolecular complexes with xanthine analogs such as caffeine and theophylline has been investigated. These interactions have been shown to enhance the solubility and dissolution rate of DHEC, as well as alter its pharmacokinetic properties when co-administered with these agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHEC have been characterized through various studies. A rapid HPLC method with fluorescence detection has been developed for the determination of DHEC in pharmaceutical formulations, indicating its stability and suitability for quantitative analysis. The pharmacokinetics of DHEC and its major metabolite have been studied in human plasma, revealing its absorption and elimination profiles .
Relevant Case Studies
Several case studies have demonstrated the therapeutic potential of DHEC. A one-year double-blind study in elderly patients with chronic cerebrovascular disease or organic brain syndrome showed significant improvements in confusion, mental alertness, and memory performance with DHEC treatment compared to placebo. The study also highlighted the good safety profile of DHEC . Additionally, the pharmacokinetics of DHEC and its metabolites have been monitored in human subjects, providing preliminary data on the relative concentrations of these compounds in plasma following oral administration .
Scientific Research Applications
-
Alzheimer’s Disease and Age-Related Cognitive Impairment
- Field : Neurology and Geriatrics
- Application : Dihydroergocristine is used to delay progressive mental decline in conditions like Alzheimer’s . It has been shown to present effect on memory and cognition .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : This activity in the brain is reported by an increase in glutathione in age-related brain states . In Alzheimer studies, dihydroergocristine reduced the amyloid-beta levels in different cell types .
-
Cerebrovascular Diseases
- Field : Neurology
- Application : Dihydroergocristine is used for the symptomatic treatment of cerebrovascular diseases .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : The vasoregulating effect causes an increase in cerebral blood flow and oxygen consumption by the brain, which correlates with the brain protective function of dihydroergocristine .
-
Vascular Diseases of the Extremities
- Field : Vascular Medicine
- Application : Dihydroergocristine is used for the symptomatic treatment of vascular diseases of the extremities .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : The vasoregulating effect of dihydroergocristine promotes a dilating action in the contracted arteries and a tonic action in the dilated arteries and arterioles .
-
Treatment of Reduction of Blood Flow
- Field : Vascular Medicine
- Application : Dihydroergocristine is used for the treatment of conditions that involve reduced blood flow .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : Dihydroergocristine has been reported to have an amphoteric vasoregulating activity either hypotensive in hypertensive individuals or hypertensive in hypotensive individuals .
-
Management of Cognitive Function
- Field : Neurology
- Application : Dihydroergocristine is used for the management of cognitive function .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : Dihydroergocristine has been shown to present effect on memory and cognition .
-
Potential Anti-Glaucoma Drug
- Field : Ophthalmology
- Application : Scientific research is focused on ergot derivatives, such as Dihydroergocristine, as these molecules are suggested as a potent group of anti-glaucoma drugs .
- Methods : The specific methods of application or experimental procedures are still under research .
- Results : The outcomes of this application are still under research .
-
Treatment of Cerebral and Peripheral Vascular Events
- Field : Vascular Medicine
- Application : Dihydroergocristine is used in some countries such as Brazil as a single agent for the treatment of cerebral and peripheral vascular events .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : Dihydroergocristine may present an amphoteric vasoregulating activity either hypotensive in hypertensive individuals or hypertensive in hypotensive individuals .
-
Used in Combination to Manage Vascular Disorders
- Field : Vascular Medicine
- Application : Dihydroergocristine is used in combination with other drugs to manage vascular disorders .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : The combined effect of the drugs is used to manage vascular disorders .
-
Used in Combination for Symptomatic Treatment of No Primary Neurological Disease, Idiopathic Decreased Mental Activity
- Field : Neurology
- Application : Dihydroergocristine is used in combination with other drugs for symptomatic treatment of no primary neurological disease, idiopathic decreased mental activity .
- Methods : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to treatment .
- Results : The combined effect of the drugs is used to manage these conditions .
Safety And Hazards
properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-HJPBWRTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046322 | |
Record name | Dihydroergocristine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase. | |
Record name | Dihydroergocristine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dihydroergocristine | |
CAS RN |
17479-19-5 | |
Record name | Dihydroergocristine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroergocristine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroergocristine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydroergocristine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroergocristine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROERGOCRISTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213-215 ºC | |
Record name | Dihydroergocristine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.